3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and various substituents such as iodine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine substituent can be reduced to form deiodinated products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the trifluoromethyl group can lead to a variety of functionalized thienopyridine derivatives .
Scientific Research Applications
3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the iodine and trifluoromethyl groups enhances its binding affinity and specificity . Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(3-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-methoxyphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
What sets 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide apart from similar compounds is the presence of the iodine substituent. This iodine group significantly influences its chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C17H13F3IN3OS |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H13F3IN3OS/c1-7-5-9(21)3-4-10(7)23-15(25)14-13(22)12-8(2)6-11(17(18,19)20)24-16(12)26-14/h3-6H,22H2,1-2H3,(H,23,25) |
InChI Key |
YSCKPLNJSXMTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C=C3)I)C)N)C(F)(F)F |
Origin of Product |
United States |
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